4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-7(10)6-4-2-1-3-5(4)11-8-6/h4-5H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTVLXDCOVTAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)ON=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375234 | |
| Record name | 4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176909-91-4 | |
| Record name | 4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxime Formation and Acid-Catalyzed Cyclization
A foundational route involves the formation of an oxime intermediate from cyclopentanone derivatives. Hydroxylamine hydrochloride reacts with cyclopentanone in ethanol under basic conditions (e.g., sodium hydroxide) to yield cyclopentanone oxime. Subsequent acid-catalyzed cyclization—often employing hydrochloric acid or sulfuric acid—induces intramolecular ring closure, forming the isoxazole moiety.
Reaction Conditions:
This method typically achieves yields of 60–75%, though impurities such as unreacted oxime or over-oxidized by-products necessitate purification via recrystallization or column chromatography.
1,3-Dipolar Cycloaddition Approach
Nitrile Oxide and Diene Reactivity
The 1,3-dipolar cycloaddition between nitrile oxides and cyclic dienes offers a regioselective pathway. For example, ethoxycarbonylnitrile oxide reacts with cyclopentadiene to form the cycloadduct, which is subsequently hydrolyzed to the carboxylic acid.
Key Steps:
-
Nitrile Oxide Generation: Chlorination of ethyl ethoxymethyleneacetoacetate followed by dehydrohalogenation.
-
Cycloaddition: Conducted in anhydrous ether or tetrahydrofuran at 0–25°C.
-
Hydrolysis: Acidic or basic conditions cleave the ester to the carboxylic acid.
Yield Optimization:
-
Cycloaddition yields exceed 80%, but stereochemical outcomes require careful control.
-
Hydrolysis steps may reduce overall yield to 65–70% due to side reactions.
Industrial-Scale Synthesis and Purification
Continuous Flow Reactor Systems
Industrial processes prioritize scalability and purity. Continuous flow reactors enhance the cyclization step by maintaining precise temperature control (50–60°C) and reducing reaction times. Automated systems integrate in-line purification via liquid-liquid extraction or crystallization, achieving >95% purity.
Challenges:
-
Isomeric Impurities: Ethyl-3-methylisoxazole-4-carboxylate (10.4% byproduct) co-elutes with the target compound, complicating HPLC analysis.
-
Mitigation Strategies:
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Oxime Cyclization | NH₂OH·HCl, HCl | Reflux, ethanol | 60–75 | 85–90 |
| 1,3-Dipolar Cycloaddn | Ethoxycarbonylnitrile oxide | 0–25°C, THF | 80–85 | 90–95 |
| Industrial Flow | Continuous hydroxylamine | 50–60°C, automated | 70–80 | >95 |
Optimization Strategies for Impurity Reduction
Controlling Isomeric By-Products
The non-specific attack of nitrogen lone pairs on carbonyl carbons during cyclization generates ethyl-3-methylisoxazole-4-carboxylate, a structural isomer challenging to separate. Modifying reaction conditions—such as lowering the temperature to 0°C or using buffered hydroxylamine solutions—reduces this impurity to <2%.
Solvent and Catalyst Screening
-
Solvent Effects: Polar aprotic solvents (e.g., acetone/water mixtures) improve regioselectivity in cycloadditions.
-
Catalyst Systems: Osmium tetroxide (0.004 equiv) with methylmorpholine N-oxide enhances dihydroxylation efficiency in precursor synthesis.
Mechanistic Insights and Kinetic Studies
Cyclization Kinetics
The acid-catalyzed cyclization follows second-order kinetics, with rate constants (k) increasing exponentially with temperature. At 60°C, k = 2.3 × 10⁻³ L/mol·s, versus 1.1 × 10⁻³ L/mol·s at 25°C. Activation energy (Eₐ) calculations suggest a concerted mechanism for ring closure.
Chemical Reactions Analysis
Types of Reactions
4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Applications
The compound is structurally related to amino acids and has been studied for its potential role as a conformationally constrained analogue of aspartic acid. This structural similarity allows it to interact with glutamate receptors, which are crucial for synaptic transmission in the central nervous system. Research indicates that derivatives of this compound may act as selective modulators of glutamate transporters, potentially influencing conditions such as epilepsy and neurodegenerative diseases .
Synthesis of Bioactive Molecules
The synthesis of 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid has been explored for the development of novel therapeutic agents. Its derivatives have shown promise in enhancing the efficacy of existing drugs and in the creation of new pharmacological agents targeting specific pathways involved in neurological disorders .
Synthetic Chemistry
Synthetic Methodologies
The compound can be synthesized through various chemical reactions including regioselective 1,3-dipolar cycloaddition and subsequent transformations. A notable synthetic route involves the condensation of cyclopenta[d]isoxazoline frameworks with amines to yield the desired carboxylic acid derivatives. This method has been reported to achieve a significant yield compared to previous strategies .
Case Studies
Mechanism of Action
The mechanism of action of 4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from analogs are critical for its unique applications. Below is a detailed comparison with key analogs:
4,5,6,6a-Tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylic Acid
- Structure : Replaces the cyclopentane ring with a pyrrolidine ring, creating a fused bicyclic system.
- Conformational Impact : Exhibits greater rigidity compared to the cyclopentane variant, enhancing α-turn stabilization in peptides.
- Applications : Used in peptidomimetics for β-turn mimicry and drug design .
5-Amino-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3,5-dicarboxylic Acid
- Structure: Adds an amino group and a second carboxylic acid group at position 3.
- Applications : Suited for metal chelation or as a building block in multifunctional polymers .
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic Acid
- Structure : Expands the cyclopentane ring to a seven-membered cycloheptane ring.
- Conformational Impact : Larger ring increases flexibility, reducing rigidity and secondary structure stabilization efficacy.
- Applications : Less favored in peptide scaffolds but explored in macrocyclic drug design .
Ethyl 6-Oxo-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate
- Structure : Ethyl ester derivative with a ketone group at position 5.
- Reactivity : The ketone enables further functionalization (e.g., reduction to alcohols or reductive amination).
- Synthesis: Produced via copper-catalyzed condensation of ethyl nitroacetate with cyclopentenone .
Data Table: Structural and Functional Comparison
Biological Activity
4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid (CAS Number: 176909-91-4) is a compound of interest due to its unique structural characteristics and potential biological activities. This article aims to explore its biological activity, including its effects on various biological systems and potential therapeutic applications.
- Linear Formula : C₇H₉NO₃
- Molecular Weight : 155.16 g/mol
- CAS Number : 176909-91-4
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its cytotoxic effects and potential as an enzyme inhibitor.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of isoxazole derivatives, including the compound , on human cancer cell lines. The MTT assay was commonly employed to assess cell viability:
- Cell Line Tested : HL-60 (human promyelocytic leukemia)
- IC₅₀ Values : The IC₅₀ values for related isoxazole compounds ranged from 86 to 755 μM, indicating variable potency against cancer cells .
In one study focusing on different isoxazole derivatives, it was found that certain compounds exhibited significant cytotoxicity by promoting apoptosis and inducing cell cycle arrest. For instance:
- Isoxazole derivatives were shown to decrease Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a mechanism involving both apoptosis and cell cycle regulation .
Enzyme Inhibition Studies
The compound has also been investigated for its potential as an enzyme inhibitor. In particular, it has been studied in relation to serine acetyltransferase (SAT), an enzyme critical in bacterial metabolism:
| Compound | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| Compound 5 | 110 ± 0 | Competitive inhibition towards acetyl-CoA |
| Compound 7 | >2000 | No significant inhibition |
This data indicates that while some derivatives exhibit strong inhibitory activity against SAT, others do not show significant effects at similar concentrations .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the isoxazole ring or substituents can significantly affect the compound's potency:
- Substituent Effects : Electron-withdrawing groups on the phenyl ring have been associated with increased affinity for target enzymes.
- Functional Group Modifications : The presence of carboxylic acid functionalities appears beneficial for maintaining inhibitory activity against SAT and other targets .
Case Studies
A notable case study involved the synthesis and evaluation of various isoxazole derivatives for their anticancer properties. The study demonstrated that specific modifications led to enhanced cytotoxicity against HL-60 cells. The findings suggested that these modifications could serve as a basis for developing new therapeutic agents targeting leukemia and possibly other cancers .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid, and how can purity be optimized?
- Methodological Answer :
- Step 1 : Employ microwave-assisted cyclization to enhance reaction efficiency and reduce side products. This technique is effective for bicyclic systems, as seen in analogous isoxazole derivatives .
- Step 2 : Purify crude products via flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water.
- Step 3 : Monitor purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water) and confirm structural integrity via -NMR (DMSO-d6, 400 MHz) and FT-IR (carboxylic acid C=O stretch at ~1700 cm) .
Q. Which spectroscopic techniques are critical for confirming the stereochemistry of this compound?
- Answer :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, 100 K) .
- 2D NMR : Use -NMR DEPT to identify quaternary carbons and NOESY to detect spatial proximity of protons in the cyclopenta ring system .
Q. How can researchers validate the compound’s stability under standard laboratory storage conditions?
- Answer :
- Conduct accelerated stability studies at 40°C/75% RH for 4 weeks. Analyze degradation products via LC-MS (ESI+ mode) and compare to freshly synthesized batches. Store in amber vials at -20°C under nitrogen to prevent oxidation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity) across studies?
- Methodological Answer :
- Variable Analysis : Compare assay conditions (e.g., pH, cofactors, enzyme isoforms). For example, discrepancies in IC values may arise from differences in recombinant protein sources .
- Orthogonal Assays : Validate activity using surface plasmon resonance (SPR) to measure direct binding kinetics (e.g., ) and cellular thermal shift assays (CETSA) to confirm target engagement .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding poses in active sites (e.g., cyclooxygenase-2). Parameterize partial charges via Hartree-Fock/6-31G* basis sets.
- Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS, CHARMM36 force field) to assess conformational stability and hydrogen-bond retention with catalytic residues .
Q. What in vitro and in vivo models are appropriate for evaluating its pharmacokinetic (PK) profile?
- Answer :
- In Vitro : Microsomal stability assays (human liver microsomes, NADPH regeneration system) to estimate metabolic half-life.
- In Vivo : Administer 10 mg/kg (IV and oral) in Sprague-Dawley rats. Collect plasma samples at 0–24 h and quantify via LC-MS/MS. Calculate bioavailability () and using non-compartmental analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
